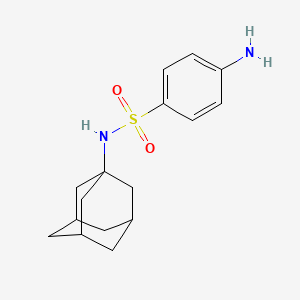

N-1-adamantyl-4-aminobenzenesulfonamide

Description

Historical Context of Sulfonamide Derivatives in Drug Discovery

The journey of sulfonamide derivatives in medicine marks a pivotal moment in the history of therapeutics, representing the dawn of the antibiotic age. The story begins in the 1930s at the laboratories of Bayer, then a part of the German chemical conglomerate IG Farben. A team led by Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties. Their research led to the discovery of a red dye named Prontosil. In 1935, Domagk demonstrated that Prontosil could effectively treat streptococcal infections in mice, a discovery that would later earn him the 1939 Nobel Prize in Medicine.

Further research revealed that Prontosil was, in fact, a prodrug. In the body, it is metabolized into its active component, sulfanilamide (B372717) (4-aminobenzenesulfonamide). This discovery was crucial as it unveiled the actual therapeutic agent and its mechanism. Scientists found that sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid. Since bacteria must synthesize their own folic acid to survive and humans obtain it from their diet, sulfonamides exhibit selective toxicity against these microorganisms.

The identification of sulfanilamide as the active molecule sparked a wave of synthetic chemistry. Thousands of derivatives were created by modifying the sulfonamide group, leading to drugs with improved efficacy, broader spectrum of activity, and better safety profiles. This era saw the development of key drugs like sulfapyridine (B1682706) for pneumonia and sulfacetamide (B1682645) for urinary tract infections. During World War II, sulfa drugs were widely used to prevent and treat infections in wounded soldiers, significantly reducing mortality rates. Although the advent of penicillin and subsequent antibiotics led to a decline in their use for systemic bacterial infections, sulfonamides remain relevant in treating specific conditions and have paved the way for other drug classes, including diuretics and hypoglycemic agents.

Significance of Adamantane (B196018) Moieties in Contemporary Medicinal Chemistry

Adamantane, a tricyclic hydrocarbon with a unique, rigid, and highly symmetrical cage-like structure, has carved a significant niche in modern medicinal chemistry. First isolated from petroleum in 1933, its derivatives became more accessible following a practical synthesis developed in 1957. The incorporation of an adamantane moiety into a drug molecule can profoundly influence its biological properties in several beneficial ways.

One of the most recognized contributions of the adamantyl group is its ability to enhance lipophilicity. This property can improve a drug's absorption, distribution, and ability to cross biological membranes, including the blood-brain barrier. This has been exploited in the development of drugs targeting the central nervous system (CNS). Furthermore, the bulky and rigid nature of the adamantane scaffold can serve as a robust anchor for orienting pharmacophoric groups, leading to more precise and effective interactions with biological targets like enzymes and receptors.

The metabolic stability of the adamantane cage is another key advantage. Its hydrocarbon framework is resistant to metabolic degradation, which can increase a drug's half-life and duration of action. The first adamantane-containing drug to be approved was Amantadine, initially as an antiviral agent against influenza A and later for the treatment of Parkinson's disease. Other successful examples include Memantine, used in the management of Alzheimer's disease, and Rimantadine, another antiviral. The unique three-dimensional structure of adamantane allows medicinal chemists to escape the "flatland" of aromatic rings, providing a strategy to explore new chemical space and design novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Overview of N-1-adamantyl-4-aminobenzenesulfonamide as a Compound of Academic Research Interest

This compound is a chemical entity that emerges from the logical combination of the two aforementioned building blocks: the 4-aminobenzenesulfonamide core and the 1-adamantyl group. While this specific compound is not a clinically approved drug, it stands as a molecule of significant academic interest for several reasons. Its structure suggests the potential for novel biological activities, making it a target for synthesis and evaluation in research settings.

The synthesis of this compound can be approached through established methods for forming sulfonamide bonds. A common strategy involves the reaction of 4-acetamidobenzenesulfonyl chloride with 1-aminoadamantane. The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions. The resulting intermediate, N-1-adamantyl-4-acetamidobenzenesulfonamide, can then be deprotected, typically via acid-catalyzed hydrolysis, to yield the final product.

Table 1: Physicochemical Properties of Core Moieties

| Moiety | Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.21 | Antibacterial, core of sulfa drugs |

| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | Lipophilic, rigid, metabolically stable |

The academic interest in this compound stems from the predicted synergy of its components. The 4-aminobenzenesulfonamide portion provides the classic pharmacophore known to inhibit dihydropteroate synthase in bacteria. The attachment of the adamantyl group at the sulfonamide nitrogen introduces high lipophilicity and steric bulk. This modification could potentially:

Alter the spectrum of antimicrobial activity: The adamantyl group might facilitate penetration into bacterial cells that are less permeable to traditional sulfonamides.

Enhance binding to the target enzyme: The hydrophobic adamantane cage could engage with hydrophobic pockets within the enzyme's active site, potentially increasing binding affinity and inhibitory potency.

Confer activity against other targets: The unique shape and electronic properties of the adamantyl group might lead to interactions with other enzymes or receptors, opening avenues for new therapeutic applications beyond antimicrobial action.

Research on structurally related compounds, such as N-1-adamantyl-4-chlorobenzenesulfonamide, has been conducted to explore these possibilities. Studies on various adamantane-containing sulfonamides and other derivatives have shown a range of biological activities, including antimicrobial and anti-proliferative effects. nih.gov Therefore, this compound serves as a valuable model compound for academic research, allowing scientists to probe the effects of combining a classic antibacterial scaffold with a lipophilic, three-dimensional moiety to generate novel chemical matter with potentially interesting biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-4-aminobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQKPHYUBCDZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Adamantyl 4 Aminobenzenesulfonamide and Analogues

General Synthetic Routes for Aminobenzenesulfonamide Scaffolds

The foundational 4-aminobenzenesulfonamide structure is a well-known chemical entity, and its synthesis is a cornerstone of industrial and medicinal chemistry. The most traditional and widely used method begins with acetanilide. google.com This process involves several key steps:

Chlorosulfonation : Acetanilide is treated with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group, yielding 4-acetamidobenzenesulfonyl chloride. google.com

Amination : The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849). The nitrogen in ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form 4-acetamidobenzenesulfonamide. google.com

Hydrolysis : The final step is the removal of the acetyl protecting group. This is typically achieved by acid or base-catalyzed hydrolysis, which converts the acetamido group back into a primary amino group (-NH₂), yielding the final 4-aminobenzenesulfonamide (sulfanilamide). google.com

More contemporary methods aim to improve efficiency and environmental compatibility. These can include the synthesis of sulfonamides from thiols via oxidative processes or through various metal-catalyzed coupling reactions. thieme-connect.com For instance, sulfonamides can be synthesized from sulfonic acids or their salts under microwave irradiation, which proceeds through a sulfonyl chloride intermediate. thieme-connect.com

Specific Strategies for the Introduction of the Adamantyl Moiety

Attaching the sterically demanding adamantyl group to the sulfonamide nitrogen requires specific synthetic strategies. The most direct methods involve forming the crucial sulfur-nitrogen bond between the adamantyl amine and the benzenesulfonyl moiety.

A highly practical and common route to N-1-adamantyl-4-aminobenzenesulfonamide involves the reaction of 1-aminoadamantane with 4-acetamidobenzenesulfonyl chloride. This reaction is a standard nucleophilic acyl substitution at the sulfonyl group. The amino group of 1-aminoadamantane attacks the sulfonyl chloride, leading to the formation of N-1-adamantyl-4-acetamidobenzenesulfonamide. Subsequent deprotection of the acetyl group via hydrolysis yields the target compound.

Direct N-alkylation involves reacting a pre-formed 4-aminobenzenesulfonamide with an adamantyl electrophile, such as 1-bromoadamantane. However, the nucleophilicity of the sulfonamide nitrogen is relatively low, and direct alkylation can be challenging, often requiring strong bases or catalysts. dnu.dp.ua

Modern catalytic systems have been developed to facilitate such transformations:

Borrowing Hydrogen Approach : Catalysts based on manganese, iridium, or iron can facilitate the N-alkylation of sulfonamides using alcohols (e.g., 1-adamantanol) as the alkylating agents. organic-chemistry.orgorganic-chemistry.orgionike.comrsc.org This method is environmentally friendly as it produces water as the only byproduct. organic-chemistry.org

Coupling with Alkyl Halides : Transition metal catalysts, particularly copper and nickel, are used to couple sulfonamides with alkyl or aryl halides. nih.govresearchgate.net A copper-catalyzed Chan-Lam coupling, for example, could potentially be adapted for the N-arylation or N-alkylation of sulfonamides with appropriate adamantyl partners. rsc.org Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of complex sulfonamides. nih.gov

The derivatization of the 4-amino group of the benzenesulfonamide (B165840) scaffold with adamantyl-containing reagents is a key strategy for producing analogues, rather than the title compound itself. These reactions target the more nucleophilic aromatic amine instead of the sulfonamide nitrogen.

Reaction with Adamantyl Isocyanates : Treating 4-aminobenzenesulfonamide with 1-adamantyl isocyanate would result in the formation of a urea (B33335) linkage. The nucleophilic 4-amino group would attack the electrophilic carbon of the isocyanate, yielding N-(adamantan-1-yl)-N'-(4-sulfamoylphenyl)urea. Isocyanates are versatile reagents in multicomponent reactions, which could further expand the molecular diversity. researchgate.netnih.gov

Reaction with Adamantyl Acyl Chlorides : The reaction between 4-aminobenzenesulfonamide and an adamantyl acyl chloride, such as adamantane-1-carbonyl chloride, is a classic nucleophilic acyl substitution. chemguide.co.ukchemguide.co.uklibretexts.org This would produce an amide bond, resulting in the formation of N-(4-sulfamoylphenyl)adamantane-1-carboxamide.

These strategies highlight the versatility of the 4-aminobenzenesulfonamide scaffold for creating a library of adamantane-containing analogues with modifications at the aromatic amine position.

Advanced Chemical Characterization Techniques for Structural Confirmation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. Each method provides specific information about the different structural components of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the adamantyl protons, the sulfonamide N-H, and the amine N-H₂.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Adamantyl CH (bridgehead) | ~2.1 | Broad Singlet | Protons at the four C-H bridgehead positions. |

| Adamantyl CH₂ (bridge) | ~1.6 - 1.7 | Multiplet | Protons of the six CH₂ groups forming the cage structure. |

| Aromatic AA'BB' System | ~6.6 & ~7.5 | Doublets | The two protons ortho to the -NH₂ group appear upfield (~6.6 ppm), while the two protons ortho to the -SO₂NH- group appear downfield (~7.5 ppm). |

| Amine (-NH₂) | ~4.0 - 6.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. This signal disappears upon D₂O exchange. |

| Sulfonamide (-SO₂NH-) | ~7.0 - 9.0 | Singlet/Broad Singlet | Chemical shift is dependent on solvent and concentration. This signal also disappears upon D₂O exchange. |

Predicted data is based on typical values for adamantane (B196018) chemicalbook.com and substituted benzenesulfonamides. researchgate.netchemicalbook.comuq.edu.auresearchgate.net

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Adamantyl C (quaternary, C-N) | ~53 | The bridgehead carbon attached to the sulfonamide nitrogen. |

| Adamantyl CH (bridgehead) | ~36 | The three equivalent bridgehead carbons. |

| Adamantyl CH₂ (bridge) | ~42 & ~30 | The six bridge carbons, which may show two distinct signals depending on their relationship to the substituent. |

| Aromatic C-S | ~128 | The carbon atom attached to the sulfur of the sulfonamide group. |

| Aromatic C-N | ~150 | The carbon atom attached to the primary amino group. |

| Aromatic CH | ~113 & ~129 | Two distinct signals for the aromatic C-H carbons. |

Predicted data is based on typical values for adamantane chemicalbook.com and sulfanilamide (B372717).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Asymmetric and symmetric stretching (typically two bands). |

| N-H (Sulfonamide) | 3200 - 3300 | Stretching. |

| C-H (Aromatic) | 3000 - 3100 | Stretching. |

| C-H (Aliphatic) | 2850 - 2950 | Stretching. |

| C=C (Aromatic) | 1590 - 1620 & 1470 - 1500 | Ring stretching. |

| S=O (Sulfonamide) | 1310 - 1350 & 1140 - 1180 | Asymmetric and symmetric stretching (two strong bands). rsc.org |

| S-N (Sulfonamide) | 895 - 915 | Stretching. rsc.org |

| C-N (Amine) | 1250 - 1350 | Stretching. |

Data is based on characteristic values for sulfonamides and aromatic amines. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₂₂N₂O₂S), the expected molecular weight is approximately 306.14 g/mol . Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 306. Fragmentation would be expected to involve the loss of the adamantyl group or cleavage of the sulfonamide bond. nist.govnist.gov

Carbonic Anhydrase Ca Inhibition Research

Investigation of Inhibition Profiles Against Human Carbonic Anhydrase (hCA) Isoforms

The inhibitory activity of adamantyl-containing sulfonamides has been evaluated against various human carbonic anhydrase (hCA) isoforms, revealing distinct profiles of potency and selectivity.

Research into aromatic and heterocyclic sulfonamides that incorporate adamantyl groups has demonstrated potent inhibitory activity against the ubiquitous cytosolic isoforms, hCA I and hCA II. nih.gov These isoforms are widespread and involved in numerous physiological processes. The inhibition constants (Kᵢ) for many adamantyl-sulfonamide derivatives are often in the low nanomolar range, indicating high-affinity binding. This potency is frequently comparable to that of clinically used sulfonamide drugs like acetazolamide. nih.gov The bulky adamantyl group contributes significantly to this high affinity through favorable hydrophobic interactions within the active site of these isoforms. researchgate.net

The high sequence homology within the active sites of hCA I and hCA II often results in similar structure-activity relationships for inhibitors targeting these two isoforms. mdpi.com While potent inhibition is observed, achieving high selectivity for one cytosolic isoform over the other, or for other isoforms over these cytosolic ones, remains a key challenge in drug design. Unwanted inhibition of hCA I and II can lead to side effects, making isoform-selective inhibitors highly desirable.

Table 1: Illustrative Inhibition Data for Aromatic Sulfonamides Against Cytosolic hCA Isoforms Note: This table presents representative data for various sulfonamide inhibitors to illustrate the range of potencies. Data for N-1-adamantyl-4-aminobenzenesulfonamide is not specifically detailed in the cited literature, but the values are indicative of the class.

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Reference |

|---|---|---|---|

| Sulfonamides with imide moieties | 49 - >10,000 | 2.4 - 4515 | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | mdpi.com |

| Substituted-phenylacetamido aromatic sulfonamides | Potent Inhibition (nM range) | Potent Inhibition (nM range) | nih.gov |

Significant research has focused on the inhibition of membrane-bound hCA isoforms, particularly hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment. semanticscholar.orgnih.gov Inhibition of these isoforms is a promising strategy for anticancer therapies. semanticscholar.org Sulfonamides have been shown to be potent inhibitors of hCA IX and XII, often with inhibition constants in the nanomolar range. nih.gov

Derivatives of 4-aminobenzenesulfonamide have been specifically investigated for their inhibitory effects on isoforms implicated in neurological conditions, such as hCA VII and hCA XIV. nih.gov Structural studies suggest that differences in the hydrophobicity of the active sites among these isoforms are key determinants of inhibitor affinity and selectivity. nih.gov The hydrophobic adamantyl group is particularly well-suited to exploit these differences. By forming extensive van der Waals contacts with nonpolar residues in the active site, it can enhance binding affinity and potentially confer selectivity for isoforms with larger or more accessible hydrophobic pockets. For instance, studies on ureido-substituted benzenesulfonamides have shown high selectivity for inhibiting tumor-associated isoforms over the cytosolic ones, a property explained by the orientation of the inhibitor's "tail" (the hydrophobic moiety) within the variable regions of the active site cavity. semanticscholar.org

Table 2: Illustrative Inhibition Data for Sulfonamides Against Tumor-Associated hCA Isoforms Note: This table presents representative data for various sulfonamide inhibitors to illustrate the range of potencies and selectivities. Data for this compound is not specifically detailed in the cited literature.

| Compound Type | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|

| Sulfonamides with imide moieties | 9.7 - 7766 | 14 - 316 | nih.gov |

| Substituted-phenylacetamido aromatic sulfonamides | Nanomolar Range | Nanomolar Range | nih.gov |

| Ureido-substituted benzenesulfonamides (e.g., SLC-0111) | 45 | 4.5 | semanticscholar.org |

Mechanistic Studies of Carbonic Anhydrase Inhibition by Adamantyl Sulfonamides

The fundamental mechanism of inhibition for all primary sulfonamides, including adamantyl-containing derivatives, involves the binding of the sulfamoyl group (–SO₂NH₂) to the catalytically essential Zn(II) ion. The process occurs as follows:

The sulfonamide inhibitor, in its neutral form (R-SO₂NH₂), enters the conical active site cavity of the enzyme.

The inhibitor displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is the catalytic nucleophile in the enzyme's native reaction.

The sulfonamide nitrogen deprotonates, forming an anionic species (R-SO₂NH⁻).

This negatively charged nitrogen atom coordinates directly to the positively charged Zn(II) ion, forming a stable, tetracoordinated complex. This binding effectively blocks the active site and prevents the catalytic hydration of carbon dioxide.

Structural Biology of Enzyme-Inhibitor Complexes

The precise interactions between inhibitors and the enzyme active site are elucidated through structural biology techniques, primarily X-ray crystallography.

While a specific crystal structure of this compound complexed with a hCA isoform is not detailed in the available literature, extensive crystallographic work on other sulfonamide-hCA adducts provides a clear model for its binding. researchgate.net These studies consistently show the sulfonamide group anchored to the Zn(II) ion at the bottom of the active site. One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone amide of residue Thr199, further stabilizing the complex.

The "tail" portion of the inhibitor—in this case, the adamantylphenyl group—extends outwards from the zinc-binding site towards the entrance of the active site cavity. The orientation of this tail is crucial for determining isoform selectivity. semanticscholar.org Crystal structures of related inhibitors reveal that bulky hydrophobic groups like adamantane (B196018) can adopt specific conformations that maximize contact with hydrophobic residues lining the active site walls. semanticscholar.org

The active site of carbonic anhydrase is often described as having two distinct regions: a hydrophilic half and a hydrophobic half.

Hydrophilic Interactions: The primary hydrophilic interactions are dominated by the sulfonamide group's coordination to the Zn(II) ion and the hydrogen bond network it forms with conserved residues like Thr199. nih.gov

Hydrophobic Contributions: The adamantyl group is pivotal for exploiting the hydrophobic region of the active site. This region is lined with nonpolar amino acid residues such as Val121, Phe131, Val143, Leu198, and Leu204 (numbering based on hCA II). The large, lipophilic surface of the adamantane cage engages in extensive van der Waals and hydrophobic interactions with these residues. researchgate.netresearchgate.net This interaction is energetically favorable as it leads to the displacement of high-energy water molecules from the nonpolar active site surface, contributing favorably to the binding entropy. The steric bulk of the adamantyl group can also influence selectivity, as isoforms differ in the size and shape of their active site cavities. nih.gov An inhibitor with a bulky tail may fit well in one isoform but experience steric clashes in another, leading to selective inhibition. nih.gov

Rational Design Principles for Enhanced CA Inhibitory Efficacy and Isoform Selectivity

The development of potent and isoform-selective carbonic anhydrase (CA) inhibitors is a significant goal in medicinal chemistry, driven by the diverse physiological roles of the 15 human CA isoforms and their implications in various pathologies. The design of inhibitors such as this compound is rooted in a set of well-established rational design principles aimed at maximizing inhibitory efficacy while achieving selectivity for a specific CA isoform over others. These principles primarily revolve around the structure of the CA active site and the exploitation of differences between isoforms.

The fundamental strategy for designing CA inhibitors of the sulfonamide class is based on the "tail approach". This approach considers the inhibitor molecule to be composed of two main parts: a "head" group that anchors to the catalytic zinc ion (the Zinc-Binding Group or ZBG) and a "tail" group that extends into the active site cavity. For this compound, the unsubstituted 4-aminobenzenesulfonamide moiety serves as the ZBG, while the bulky N-1-adamantyl group constitutes the tail.

The Zinc-Binding Group (ZBG): 4-Aminobenzenesulfonamide

The primary sulfonamide group (-SO₂NH₂) is the most effective and widely used ZBG in the design of CA inhibitors. researchgate.net Its inhibitory action is based on the ability of the sulfonamide anion (R-SO₂NH⁻) to coordinate with the Zn²⁺ ion at the bottom of the CA active site. This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic hydration of carbon dioxide, thereby blocking its function. researchgate.net The 4-aminobenzenesulfonamide scaffold is a classic pharmacophore that ensures potent binding to the highly conserved zinc ion across most CA isoforms. However, because the residues immediately surrounding the zinc ion are highly conserved, inhibitors consisting only of this scaffold, such as sulfanilamide (B372717), often lack isoform selectivity. mdpi.commdpi.com

The Selectivity-Determining "Tail": N-1-Adamantyl Group

Achieving isoform selectivity requires exploiting the structural differences among the amino acid residues that line the middle and outer regions of the active site cavity. nih.govnih.gov This is the primary role of the "tail" moiety. The N-1-adamantyl group of this compound is a key structural feature designed to enhance both potency and selectivity through specific interactions within this variable region of the active site.

The key properties of the adamantyl group that are leveraged in rational design include:

Bulk and Rigidity: Adamantane is a highly rigid and bulky, three-dimensional cage-like hydrocarbon. This defined structure allows it to occupy specific subpockets within the CA active site. Different isoforms possess active site funnels of varying dimensions. For instance, the active site of CA II is wide and accommodating, while others may be narrower or possess unique clefts. A bulky group like adamantane can form favorable van der Waals interactions in isoforms with large hydrophobic pockets, while being sterically hindered from binding effectively to isoforms with smaller active sites.

Lipophilicity: The adamantyl moiety is exceptionally lipophilic (hydrophobic). The active sites of CA isoforms vary in their hydrophobic and hydrophilic character. The adamantyl tail is designed to interact favorably with hydrophobic amino acid residues, such as leucine, valine, phenylalanine, and proline, which are present in the active site cavity. plos.org By matching the hydrophobicity of the tail with that of the target isoform's active site, enhanced binding affinity can be achieved. For example, tumor-associated isoforms CA IX and CA XII have distinct hydrophobic pockets that can be targeted to achieve selectivity over the ubiquitous and highly abundant cytosolic isoform CA II. nih.govplos.org

The table below illustrates the conceptual design principles by comparing the general features of different CA isoform active sites and how the adamantyl tail is designed to interact with them to achieve selectivity.

| CA Isoform | General Active Site Characteristics | Predicted Interaction with N-1-Adamantyl Tail | Design Goal |

|---|---|---|---|

| CA I | Relatively narrow active site entrance compared to CA II. | Potential for steric hindrance, leading to weaker binding. The bulky adamantyl group may not fit optimally. | Achieve selectivity against CA I. |

| CA II | Wide, open active site with a prominent hydrophobic pocket. | Strong hydrophobic interactions are possible, potentially leading to high-affinity binding. | Achieving selectivity against the ubiquitous CA II is a major challenge and a key goal for avoiding side effects. nih.govplos.org |

| CA IX (Tumor-Associated) | Unique amino acid residues (e.g., Phe131, Val135) create a distinct hydrophobic region. | The rigid, lipophilic adamantyl cage can be oriented to maximize van der Waals contacts with these specific hydrophobic residues, enhancing binding affinity. | Achieve selective and potent inhibition for anticancer applications. nih.gov |

| CA XII (Tumor-Associated) | Possesses a distinct topography with hydrophobic patches that differ from CA II. | The adamantyl group can exploit these unique hydrophobic regions to form specific interactions not possible in other isoforms. | Achieve selective inhibition, often targeted in conjunction with CA IX. plos.org |

| CA VII & XIV (Brain-Associated) | Active sites feature different hydrophobicity and shapes compared to other isoforms. | The specific shape and size of the adamantyl group may either fit well or be excluded, depending on the unique topology of these isoforms' active sites. plos.org | Design of CNS-active agents with specific neurological applications. |

Structure-Activity Relationship (SAR) Insights

While specific inhibition data for this compound across all isoforms is not extensively documented in publicly available literature, the structure-activity relationships (SAR) from related series of sulfonamides provide clear guidance. Studies on benzenesulfonamides with various bulky and hydrophobic tails have consistently shown that these moieties are critical for achieving high potency and selectivity. nih.gov For example, modifications that increase interactions with isoform-specific residues at the rim of the active site are a proven strategy for differentiating between the highly homologous CA enzymes. nih.gov The adamantyl group represents a classic example of such a "deep-pocket" seeking moiety, designed to anchor the inhibitor firmly and selectively within the intended target isoform.

| Structural Component | Function | Contribution to Efficacy & Selectivity |

|---|---|---|

| -SO₂NH₂ (Sulfonamide) | Zinc-Binding Group (ZBG) / "Head" | Anchors the inhibitor to the catalytic Zn²⁺ ion, providing the basis for potent inhibition across most CA isoforms. Essential for efficacy but confers little selectivity. researchgate.net |

| Benzene (B151609) Ring | Scaffold | Provides the rigid framework connecting the ZBG to the tail. Can engage in π-π stacking with aromatic residues (e.g., Phenylalanine) in the active site. |

| -NH- (Amine Linker) | Linker | Connects the adamantyl tail to the benzenesulfonamide (B165840) scaffold. Its geometry and flexibility influence the positioning of the tail within the active site. |

| Adamantyl Group | Selectivity-Determining "Tail" | Provides bulk, rigidity, and lipophilicity to interact with hydrophobic, non-conserved residues in the active site. This is the key component for enhancing affinity for a target isoform and achieving selectivity over off-target isoforms. plos.org |

Exploration of Other Enzyme Inhibition Profiles

Inhibition of HIV-1 Protease

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). While the adamantane (B196018) moiety has been incorporated into various antiviral compounds, specific studies detailing the inhibitory activity of N-1-adamantyl-4-aminobenzenesulfonamide against HIV-1 protease are not prominently available in the current scientific literature. The exploration of adamantane-containing compounds as HIV-1 protease inhibitors remains an area of interest due to the potential for the bulky adamantyl group to interact with the hydrophobic pockets of the enzyme's active site. However, quantitative data, such as IC50 values, for this compound specifically are yet to be reported.

Glyoxalase I Inhibition

Glyoxalase I (Glo-I) is a key enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Upregulation of Glo-I has been observed in various cancer cells, making it a potential target for anticancer drug development. The inhibitory potential of this compound against glyoxalase I has not been specifically documented in published research. While various classes of compounds are being investigated as Glo-I inhibitors, the activity of adamantane-sulfonamide conjugates in this context remains an unexplored area requiring further investigation to determine any potential inhibitory effects.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a target for controlling nutrient loss in agriculture. Research into the inhibitory effects of adamantane derivatives has shown promise. In a study on amantadine-clubbed N-aryl amino thiazoles, which feature the adamantane scaffold, significant urease inhibitory activity was observed. For instance, certain derivatives exhibited potent inhibition, with one compound showing an IC50 value of 32.76 µM, comparable to the standard inhibitor thiourea (B124793) (IC50 = 1.334 µM) nih.gov. Although this study does not directly report on this compound, the findings suggest that the adamantyl moiety can contribute to effective urease inhibition.

Table 1: Urease Inhibitory Activity of Selected Amantadine Derivatives nih.gov

| Compound | IC50 (µM) |

|---|---|

| Derivative 6d | 32.76 |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The potential of this compound as a cholinesterase inhibitor has not been specifically detailed in the scientific literature. While adamantane-based compounds have been explored for their neurological activities, dedicated studies quantifying the AChE and BChE inhibitory profiles of this particular sulfonamide are lacking.

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes and lipoxins. As such, LOX inhibitors have potential as anti-inflammatory agents. There is currently a lack of specific research data on the lipoxygenase inhibitory activity of this compound. The evaluation of this compound against various LOX isozymes would be necessary to ascertain any potential in this therapeutic area.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and is a therapeutic approach for managing type 2 diabetes. A study on adamantane sulfonamides as digestive enzyme inhibitors has been noted, suggesting potential activity in this area worldscientific.comworldscientific.com. Furthermore, research on amantadine-clubbed N-aryl amino thiazoles demonstrated significant α-glucosidase inhibitory activity. Several compounds from this series displayed potent inhibition, with IC50 values as low as 38.73 µM, which is noteworthy when compared to the standard drug acarbose (B1664774) (IC50 = 1.21 µM) nih.gov. These findings underscore the potential of the adamantane scaffold in the design of α-glucosidase inhibitors, although direct data for this compound is not available.

Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Amantadine Derivatives nih.gov

| Compound | IC50 (µM) |

|---|---|

| Derivative 6c | 98.65 |

| Derivative 6d | 38.73 |

| Derivative 6e | 41.63 |

Investigation of Diverse Biological Activities

Anticonvulsant Activity Studies

There is no available scientific data from studies investigating the anticonvulsant properties of N-1-adamantyl-4-aminobenzenesulfonamide. While other sulfonamide derivatives and some adamantane (B196018) analogues have been assessed for such activity, these findings cannot be attributed to the specific compound . researchgate.netnih.gov

Correlation with Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) is a mechanism associated with the anticonvulsant effects of certain sulfonamides. nih.gov Aromatic and heterocyclic sulfonamides are well-established classes of CA inhibitors. mdpi.comlew.ro However, specific studies detailing the inhibitory activity of this compound against any carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX) have not been reported. nih.govmdpi.com Therefore, a correlation between CA inhibition and potential anticonvulsant activity for this compound cannot be established.

Antimicrobial Research

No specific data on the antimicrobial activity of this compound could be located in the available literature. Research on other adamantane-containing compounds, such as those with thiosemicarbazide (B42300) or thiazole (B1198619) moieties, has shown antimicrobial effects, but these are structurally distinct molecules. nih.govnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There are no published studies evaluating the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity

Similarly, research into the potential antifungal properties of this compound is absent from the scientific record. While other adamantane derivatives have been investigated for activity against fungi like Candida albicans, these results are not applicable to the subject compound. nih.govnih.gov

Antiproliferative and Anticancer Activity Studies

The potential of this compound as an antiproliferative or anticancer agent has not been explored in any available research. While various adamantane derivatives have been synthesized and evaluated for their activity against human tumor cell lines, no such data exists for this compound. nih.govnih.govfarmaciajournal.com

DNA Binding Interactions

There is a lack of information regarding any investigation into the DNA binding interactions of this compound. Studies on how related compounds, such as other 4-aminobiphenyl (B23562) derivatives, interact with DNA cannot be extrapolated to this specific molecule. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-1-adamantyl-4-aminobenzenesulfonamide, to a biological target.

Docking studies on adamantyl-based derivatives have been conducted to explore their inhibitory activities against various enzymes, including cholinesterases. mdpi.comnih.gov These studies have shown that the bulky and hydrophobic adamantyl group plays a crucial role in binding within the active sites of target proteins. For instance, in the context of cholinesterase inhibition, the adamantyl moiety can establish hydrophobic interactions with key residues in the catalytic active site. mdpi.com

In studies of benzenesulfonamide (B165840) derivatives targeting carbonic anhydrase IX (CA IX), a validated target for cancer therapy, molecular docking has been employed to rationalize the design of potent inhibitors. nih.govrsc.org These simulations predict potential binding modes and help in understanding the structure-activity relationships. For sulfonamides, the sulfonamide group itself is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases. The N-1-adamantyl group would be expected to occupy a hydrophobic pocket within the enzyme's active site, contributing to the binding affinity. nih.gov

A study on N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a related compound, used molecular docking to propose possible mechanisms of action for its anti-Dengue virus activity. nih.gov This highlights the versatility of docking simulations in exploring the potential targets and binding interactions of adamantyl-sulfonamide scaffolds.

Table 1: Examples of Molecular Docking Studies on Related Adamantyl and Sulfonamide Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Adamantyl-based esters | Acetylcholinesterase (AChE) | The adamantyl moiety binds to the catalytic active site via alkyl/π interactions. mdpi.com |

| Adamantyl-based esters | Butyrylcholinesterase (BChE) | Peripheral anionic sites are predominant binding sites through hydrogen bonds and halogen interactions. mdpi.comnih.gov |

| Benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | The sulfonamide group interacts with the active site zinc ion, while other substituents can form interactions with surrounding residues. nih.govrsc.org |

| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | Dengue Virus (DENV) proteins | Docking studies proposed potential binding modes to explain antiviral activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are crucial for predicting the activity of new compounds and for understanding the physicochemical properties that govern their efficacy.

In the context of anticancer research, QSAR models have been developed for various classes of sulfonamides, highlighting the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to correlate the 3D properties of a set of molecules with their biological activities. nih.gov These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity.

While specific CoMFA and CoMSIA studies on this compound were not identified, research on other series of compounds demonstrates the utility of these approaches. For example, CoMFA and CoMSIA analyses of DMDP derivatives as anti-cancer agents have shown that steric, electrostatic, hydrophobic, and hydrogen bond donor fields can be correlated with biological activity. nih.gov For a molecule like this compound, a CoMFA/CoMSIA study would likely highlight the importance of the steric bulk of the adamantyl group and the electrostatic properties of the sulfonamide and amino groups for its biological function.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of molecules like this compound.

DFT studies on sulfonamide derivatives have been used to analyze their molecular structure, vibrational frequencies, and electronic properties. nih.govnih.gov These calculations can help in understanding the conformational preferences of the molecule, which is crucial for its interaction with a biological target. For instance, DFT has been used to study the conformational properties of sulfonamides, revealing different stable conformations based on the orientation of the functional groups. kcl.ac.uk

Furthermore, DFT calculations can be employed to determine the molecular electrostatic potential (MESP), which provides insights into the regions of a molecule that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. mdpi.com

Elucidation of Structure-Activity Relationships Governing Biological Efficacy and Selectivity

The elucidation of structure-activity relationships (SAR) is a key aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. For this compound, the SAR is determined by the interplay of its three main components: the adamantyl group, the aminobenzenesulfonamide core.

The adamantyl group is a bulky, lipophilic moiety that is known to enhance the biological activity of many compounds by increasing their affinity for hydrophobic binding pockets in target proteins. nih.gov The incorporation of an adamantyl group can also improve the pharmacokinetic properties of a drug.

The 4-aminobenzenesulfonamide core is a well-known pharmacophore, particularly for its antibacterial activity through the inhibition of dihydropteroate (B1496061) synthase. nih.gov The amino group at the 4-position is crucial for this activity, mimicking the natural substrate, para-aminobenzoic acid (PABA).

SAR studies of sulfonamide inhibitors of carbonic anhydrases have shown that the sulfonamide group is the primary zinc-binding group, while the aromatic/heterocyclic part of the molecule can interact with various residues in the active site, influencing both potency and selectivity. nih.govresearchgate.net The nature and position of substituents on the aromatic ring significantly affect the inhibitory activity.

Table 2: Key Structural Features and Their Impact on the Activity of Adamantyl-Sulfonamide Analogs

| Structural Feature | Contribution to Biological Activity |

|---|---|

| Adamantyl Group | Enhances binding to hydrophobic pockets, can improve pharmacokinetic properties. nih.gov |

| Sulfonamide Moiety | Acts as a key pharmacophore, particularly for enzyme inhibition (e.g., carbonic anhydrases, dihydropteroate synthase). nih.govnih.gov |

| 4-Amino Group | Crucial for antibacterial activity in sulfonamides that mimic PABA. nih.gov |

| Substituents on the Aromatic Ring | Modulate electronic and steric properties, influencing potency and selectivity. mdpi.com |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

While specific virtual screening campaigns leading to the discovery of this compound are not detailed in the provided search context, this compound's scaffold represents a class of molecules that could be identified through such methods. For example, a virtual screen for inhibitors of a specific bacterial enzyme might identify sulfonamide-containing compounds. Subsequent lead optimization could involve the introduction of various substituents, including the adamantyl group, to enhance potency and selectivity.

Lead optimization strategies for sulfonamide-based inhibitors often focus on modifying the substituents on the aromatic ring to improve interactions with the target enzyme and to fine-tune the physicochemical properties of the molecule. plos.org The adamantyl group in this compound can be considered a result of a lead optimization strategy aimed at exploiting a hydrophobic binding pocket in the target protein.

Future Directions and Emerging Research Opportunities

Design of Novel Adamantyl Sulfonamide Scaffolds for Improved Target Specificity

The adamantane (B196018) moiety is a key feature of N-1-adamantyl-4-aminobenzenesulfonamide, providing a rigid and lipophilic scaffold that can enhance binding to biological targets. Future research will likely focus on systematically modifying this adamantyl group and the aromatic ring to improve target specificity and potency. The design of novel scaffolds will be crucial in developing next-generation therapeutic agents.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For adamantyl-containing compounds, SAR studies have identified key determinants for inhibitory potency. For instance, in a series of adamantyl isothiocyanates, the length of the alkyl chain connecting the adamantane and the active group was found to be a critical factor for their growth inhibition capabilities in cancer cell lines. nih.gov Similarly, for this compound, modifications to the linker between the adamantyl group and the sulfonamide core could be systematically explored.

Furthermore, substitutions on the adamantane cage itself could lead to derivatives with enhanced properties. The introduction of functional groups at different positions of the adamantane structure may allow for finer tuning of the molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov

Table 1: Potential Modifications to the Adamantyl Sulfonamide Scaffold

| Scaffold Component | Potential Modification | Desired Outcome |

|---|---|---|

| Adamantyl Group | Introduction of substituents (e.g., hydroxyl, amino groups) | Altered solubility and potential for new interactions with target |

| Linker | Variation in length and flexibility | Optimization of binding orientation and affinity |

| Aromatic Ring | Substitution with various functional groups (e.g., halogens, alkyls) | Modulation of electronic properties and metabolic stability |

| Sulfonamide Group | Bioisosteric replacement | Improved pharmacokinetic properties |

Exploration of Untapped Biological Targets and Pathways for Therapeutic Intervention

While the full biological profile of this compound is yet to be elucidated, the adamantane and sulfonamide moieties are present in compounds with a wide range of therapeutic applications. This suggests that this compound and its analogs could interact with a variety of biological targets. Adamantane derivatives have been investigated as antiviral agents, treatments for neurological disorders, and as anticancer agents. farmaciajournal.com

For instance, certain adamantane derivatives have shown inhibitory activity against hypoxia-inducible factor-1α (HIF-1α), a key mediator in cancer adaptation to hypoxic conditions. nih.gov Computational studies have also been employed to design novel imidazole-benzene sulfonamide hybrids as selective inhibitors of carbonic anhydrase IX and XII, which are implicated in tumorigenesis. nih.gov The exploration of such targets for this compound could open up new therapeutic avenues.

Future research should involve broad-based screening of this compound and its derivatives against a panel of known and novel biological targets to identify new therapeutic opportunities.

Development of Advanced Synthetic Methodologies for Analog Library Creation

The creation of diverse libraries of this compound analogs is essential for comprehensive structure-activity relationship studies and the discovery of lead compounds. The development of efficient and versatile synthetic methodologies is a cornerstone of this effort.

Classical synthetic routes to sulfonamides often involve the coupling of a sulfonyl chloride with an amine. nih.gov For creating a library of analogs based on this compound, this would entail the synthesis of various substituted adamantyl amines and substituted benzenesulfonyl chlorides.

Modern synthetic chemistry offers a range of techniques that can be applied to streamline the synthesis of analog libraries. For example, microwave-assisted synthesis has been successfully used to obtain adamantane-containing thiazolidin-4-one derivatives. nih.gov Such technologies can significantly reduce reaction times and improve yields, facilitating the rapid generation of a diverse set of compounds for biological evaluation.

Integration of High-Throughput Screening and Computational Methods in Drug Discovery Pipelines

The integration of high-throughput screening (HTS) and computational methods is a powerful strategy to accelerate the drug discovery process for compounds like this compound. HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the identification of initial "hits."

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the potential binding modes and structure-activity relationships of this compound and its analogs. nih.govfrontiersin.org For example, molecular docking studies have been used to understand the binding of sulfonamides derived from carvacrol (B1668589) to acetylcholinesterase, a target in Alzheimer's disease research. nih.gov

By combining HTS with computational modeling, researchers can prioritize the synthesis of the most promising analogs, thereby saving time and resources. This integrated approach can significantly enhance the efficiency of identifying lead compounds with improved therapeutic potential. frontiersin.org

Table 2: Drug Discovery Technologies and Their Application

| Technology | Application for this compound |

|---|---|

| High-Throughput Screening (HTS) | Rapidly screen analog libraries for activity against various biological targets. |

| Molecular Docking | Predict the binding orientation of analogs within the active site of a target protein. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of new analogs based on their chemical structure. |

| In Silico ADME Prediction | Computationally estimate the absorption, distribution, metabolism, and excretion properties of analogs. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-1-adamantyl-4-aminobenzenesulfonamide and its derivatives?

- Methodology : Synthesis typically involves coupling 4-aminobenzenesulfonamide with 1-adamantanol derivatives under anhydrous conditions. For example, in related sulfonamide syntheses, reagents like 4-methoxybenzenesulfonyl chloride are reacted with O-(1-adamantyl)hydroxylamine in THF, stirred for 4 days, and purified via silica gel chromatography . Modifications (e.g., introducing methoxy or acetyl groups) require sequential reactions with bromoacetate esters or trifluoroacetic acid for deprotection .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using ¹H-NMR (e.g., adamantyl protons appear at δ ~1.6–2.1 ppm) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use spectroscopic techniques:

- ¹H-NMR : Identify adamantyl protons (distinct multiplet patterns) and sulfonamide NH₂ signals (δ ~5.0–6.0 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for derivatives) .

- X-ray Crystallography : Resolve crystal structures to validate substituent positioning, as demonstrated for similar sulfonamides .

Q. What are the primary biological activities reported for adamantyl-substituted sulfonamides?

- Findings : Adamantyl sulfonamides exhibit anticancer, anti-inflammatory, and antiviral properties. For example, analogs with acetyl or methoxy groups show inhibitory effects on zinc metalloproteases or bacterial growth .

- Experimental Design : Screen compounds in vitro against target enzymes (e.g., MMP-9) or cell lines (e.g., cancer models), using IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) or bulky substituents to enhance target binding .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or carbonic anhydrase) .

- In Vivo Validation : Test optimized derivatives in animal models for bioavailability and toxicity .

Q. What strategies resolve contradictions in solubility or stability data for adamantyl sulfonamides?

- Approach :

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out degradation .

- Advanced Characterization : Use HPLC-PDA to detect impurities or degradation products .

- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanoparticles .

Q. How can enantiomeric purity of chiral adamantyl sulfonamides be ensured during synthesis?

- Methodology :

- Chiral Chromatography : Use columns like Chiralpak IA to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) during coupling steps .

- Circular Dichroism (CD) : Confirm enantiomeric excess (>95%) by comparing CD spectra with standards .

Q. What experimental designs are critical for evaluating adamantyl sulfonamides as enzyme inhibitors?

- Protocol :

- Enzyme Assays : Use fluorogenic substrates (e.g., Dabcyl-Edans peptides) to measure inhibition kinetics .

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

- Crystallographic Studies : Resolve enzyme-inhibitor complexes to identify binding motifs (e.g., PDB deposition) .

Data Analysis & Reporting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Resolution Steps :

- Re-optimize Docking Parameters : Adjust grid box size or flexibility settings to better match experimental conditions .

- Free Energy Calculations : Apply MM-GBSA to refine binding affinity predictions .

- Validate Assay Conditions : Confirm enzyme activity (e.g., positive controls) and compound stability during assays .

Q. What statistical methods are recommended for analyzing dose-response data in sulfonamide studies?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.